N-cyclopentyl-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N-cyclopentyl-3-(naphthalen-2-ylsulfonyl)propanamide is an organic compound belonging to the class of 2-naphthalene sulfonic acids and derivatives. These compounds are characterized by the presence of a naphthalene moiety with a sulfonic acid group or its derivative at the 2-position
Preparation Methods
The synthesis of N-cyclopentyl-3-(naphthalen-2-ylsulfonyl)propanamide typically involves the reaction of cyclopentylamine with 3-(naphthalen-2-ylsulfonyl)propanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-3-(naphthalen-2-ylsulfonyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
N-cyclopentyl-3-(naphthalen-2-ylsulfonyl)propanamide can be compared with other compounds in the same class, such as:
- N-cyclopentyl-3-(1,3-thiazol-2-ylsulfonyl)propanamide
- N-cyclopentyl-3-{[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanamide
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct properties compared to other sulfonyl derivatives.
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C18H21NO3S/c20-18(19-16-7-3-4-8-16)11-12-23(21,22)17-10-9-14-5-1-2-6-15(14)13-17/h1-2,5-6,9-10,13,16H,3-4,7-8,11-12H2,(H,19,20) |
InChI Key |
ASBRNHYCVSABKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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